molecular formula C26H27IO11 B13865053 Annamycinol

Annamycinol

Cat. No.: B13865053
M. Wt: 642.4 g/mol
InChI Key: HDWHFQYNYXMYTJ-PZBLRHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Annamycinol involves multiple steps, starting from the basic anthracycline structure. The process includes iodination and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of iodine and hydroxylating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors and stringent quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Annamycinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, potentially enhancing its therapeutic efficacy .

Scientific Research Applications

Annamycinol has a wide range of applications in scientific research:

Mechanism of Action

Annamycinol exerts its effects by targeting topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its reduced cardiotoxicity and higher efficacy against multidrug-resistant tumors. Its unique structural modifications allow for better tissue distribution and reduced side effects compared to other anthracyclines .

Properties

Molecular Formula

C26H27IO11

Molecular Weight

642.4 g/mol

IUPAC Name

(7S)-9-[(1S)-1,2-dihydroxyethyl]-7-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13-14,18-19,24-25,28-30,33-36H,6-8H2,1H3/t9-,13-,14-,18-,19+,24-,25-,26?/m0/s1

InChI Key

HDWHFQYNYXMYTJ-PZBLRHBBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](CO)O)O)I)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(CO)O)O)I)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.